Ganciclovir Mono-O-acetate-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

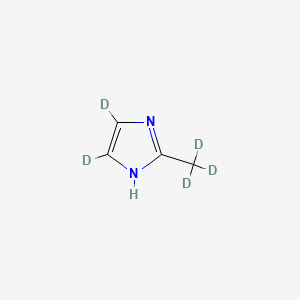

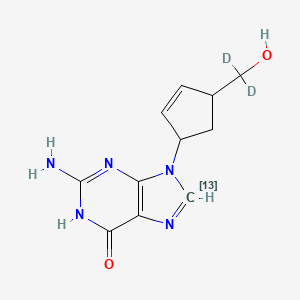

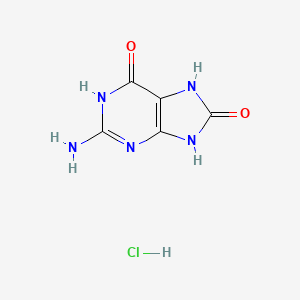

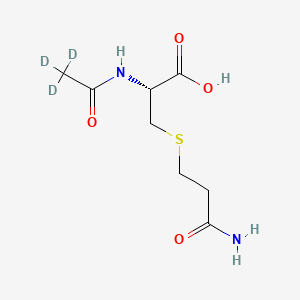

Ganciclovir Mono-O-acetate-d5 is a biochemical used for proteomics research . It is an isotope labelled compound of Ganciclovir Mono-O-acetate . The molecular formula is C11H10D5N5O5 and the molecular weight is 302.28 .

Synthesis Analysis

An efficient protocol has been developed for the synthesis of deuterium labeled ganciclovir-d5, a potent anti-cytomegalovirus agent and its prodrug, valganciclovir-d5, by using inexpensive and commercially available glycerol-d5 reagent .Molecular Structure Analysis

The molecular structure of Ganciclovir Mono-O-acetate-d5 is represented by the formula C11H10D5N5O5 . The molecular weight is 302.28 .作用機序

While specific information on Ganciclovir Mono-O-acetate-d5’s mechanism of action is not available, ganciclovir, the parent compound, inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Safety and Hazards

While specific safety and hazard information for Ganciclovir Mono-O-acetate-d5 is not available, ganciclovir, the parent compound, is associated with a range of serious haematological adverse effects . It is considered a potential human carcinogen, teratogen, and mutagen . It may cause respiratory tract irritation, skin irritation, and eye irritation .

将来の方向性

Ganciclovir, the parent compound of Ganciclovir Mono-O-acetate-d5, has been proposed as a potential treatment for glioma . A meta-analysis showed that ganciclovir significantly improved the prognosis of glioma patients . Therefore, more cases of ganciclovir as a glioma treatment can be conducted, or a large clinical trial can be designed .

特性

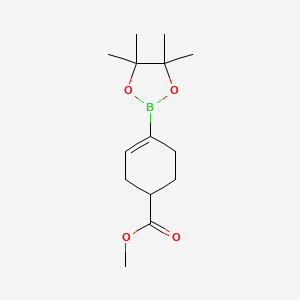

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ganciclovir Mono-O-acetate-d5 involves the acetylation of Ganciclovir-d5 with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Ganciclovir-d5", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of Ganciclovir-d5 in dry pyridine, add acetic anhydride dropwise.", "Cool the reaction mixture to 0°C and add a catalyst.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by pouring it into ice-cold water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] } | |

CAS番号 |

1246818-76-7 |

製品名 |

Ganciclovir Mono-O-acetate-d5 |

分子式 |

C11H15N5O5 |

分子量 |

302.302 |

IUPAC名 |

[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |

InChI |

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |

InChIキー |

YKLKCCHLLFMWQE-PLQZCBGVSA-N |

SMILES |

CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |

同義語 |

9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)